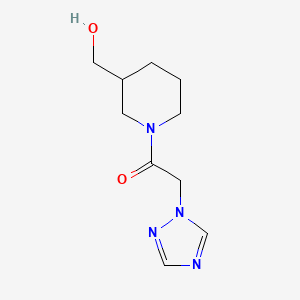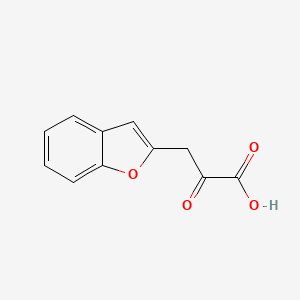
Acide 3-(1-benzofuran-2-yl)-2-oxopropanoïque
Vue d'ensemble
Description
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C11H8O4 and its molecular weight is 204.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitumorale
Les composés benzofuraniques, dont « l’acide 3-(1-benzofuran-2-yl)-2-oxopropanoïque », ont montré des activités antitumorales fortes . Ils pourraient potentiellement être utilisés dans le développement de nouveaux traitements contre le cancer.
Propriétés antibactériennes
Les dérivés du benzofurane ont démontré des propriétés antibactériennes . Cela suggère que « l’this compound » pourrait être utilisé dans le développement de nouveaux médicaments antibactériens.
Activité antioxydante
Il a été constaté que les composés benzofuraniques possèdent des activités antioxydantes . Cela signifie que « l’this compound » pourrait potentiellement être utilisé dans le développement de médicaments pour lutter contre le stress oxydatif dans l’organisme.
Propriétés antivirales
Les composés benzofuraniques ont montré des activités antivirales . Cela suggère que « l’this compound » pourrait être utilisé dans le développement de nouveaux médicaments antiviraux.
Activité anti-virus de l’hépatite C
Un nouveau composé benzofuranique macrocyclique récemment découvert a une activité anti-virus de l’hépatite C . Cela suggère que « l’this compound » pourrait potentiellement être utilisé dans le développement de nouveaux traitements contre l’hépatite C.
Utilisation dans la synthèse d’autres composés
Les dérivés du benzofurane, dont « l’this compound », peuvent être utilisés dans la synthèse d’autres composés . Cela les rend précieux dans divers domaines de la recherche chimique et du développement pharmaceutique.
Mécanisme D'action
Target of Action
Benzofuran compounds, in general, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
It is known that benzofuran derivatives can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some benzofuran derivatives have been found to inhibit cell growth in various types of cancer cells , suggesting that they may interact with targets involved in cell proliferation and survival.
Biochemical Pathways
These could include pathways involved in cell growth and proliferation, oxidative stress response, and viral replication, among others .
Pharmacokinetics
The bioavailability of benzofuran derivatives can be influenced by factors such as their chemical structure and the presence of functional groups .
Result of Action
Based on the known activities of benzofuran derivatives, potential effects could include inhibition of cell growth, induction of oxidative stress, and inhibition of viral replication .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid. These factors could include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or organisms .
Analyse Biochimique
Biochemical Properties
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid plays a significant role in biochemical reactions, particularly due to its interactions with various enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has been found to inhibit certain bacterial enzymes, contributing to its antibacterial properties .
Cellular Effects
The effects of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to activate the Nrf2 pathway, which leads to the upregulation of antioxidant response elements and enhances cellular defense mechanisms . Furthermore, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid can alter the expression of genes involved in apoptosis and cell proliferation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For example, this compound can inhibit the activity of matrix metalloproteinases, which are involved in tissue remodeling and cancer metastasis . Additionally, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid has been shown to modulate gene expression by interacting with transcription factors and influencing their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid have been studied over time to understand its stability and long-term impact on cellular function . This compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of strong oxidizing agents . Long-term studies have shown that continuous exposure to 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid can lead to sustained activation of antioxidant pathways and prolonged protection against oxidative stress .
Dosage Effects in Animal Models
The effects of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid vary with different dosages in animal models . At low doses, this compound exhibits protective effects against oxidative damage and inflammation . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the overactivation of detoxification pathways and the accumulation of reactive metabolites .
Metabolic Pathways
3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is involved in several metabolic pathways, including those related to oxidative stress and inflammation . This compound interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which are involved in its metabolism and detoxification . These interactions can affect metabolic flux and alter the levels of various metabolites, contributing to its overall biological activity .
Transport and Distribution
Within cells and tissues, 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is transported and distributed through specific transporters and binding proteins . It has been shown to interact with albumin and other plasma proteins, which facilitate its distribution in the bloodstream . Additionally, this compound can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects .
Subcellular Localization
The subcellular localization of 3-(1-Benzofuran-2-yl)-2-oxopropanoic acid is crucial for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . It can also be found in the nucleus, where it influences gene expression by modulating the activity of transcription factors . Post-translational modifications, such as phosphorylation, can further affect its localization and function within the cell .
Propriétés
IUPAC Name |
3-(1-benzofuran-2-yl)-2-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c12-9(11(13)14)6-8-5-7-3-1-2-4-10(7)15-8/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTDAVGQFYDIVBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


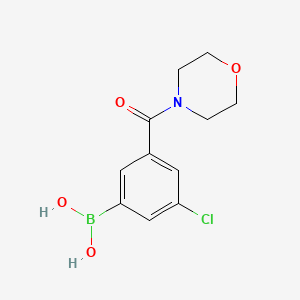
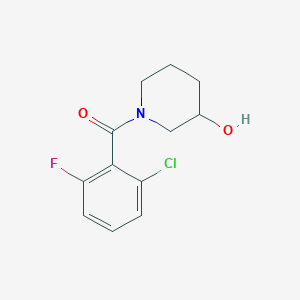
![(1-Cyclopropylethyl)[(2,4-dichlorophenyl)methyl]amine](/img/structure/B1462706.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid hydrochloride](/img/structure/B1462710.png)

![1-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B1462714.png)
![N1-{thieno[3,2-c]pyridin-4-yl}propane-1,3-diamine](/img/structure/B1462716.png)
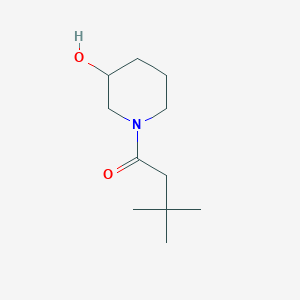
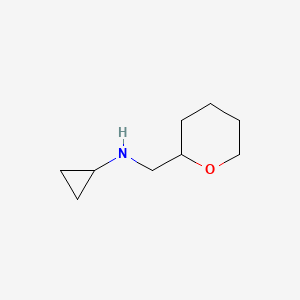

![N-[2-(3-hydroxypiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1462722.png)

